METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE
CAS No.:
VCID: VC10947596
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE -](/images/structure/VC10947596.png)
Description |
Methyl[(3-methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a complex organic compound characterized by its unique structure, which includes a methyl group attached to a 3-methylphenyl moiety and a 2-(pyridin-2-yl)ethylamine segment. This compound has garnered attention due to its potential applications in medicinal chemistry and its interactions with biological targets. Synthesis and ApplicationsThe synthesis of methyl[(3-methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine typically involves several key steps, although specific details are not provided in the available literature. This compound is notable for its potential applications in medicinal chemistry, particularly in the context of pharmacology. Biological Activity and Potential Therapeutic ApplicationsResearch suggests that methyl[(3-methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine may exhibit biological activity, particularly in interacting with neurotransmitter receptors. The presence of both phenyl and pyridine rings may enhance its binding affinity to specific receptors, potentially influencing signaling pathways. Comparison with Similar Compounds
Safety and HandlingWhile specific safety data for methyl[(3-methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is not available, compounds with similar structures may pose risks such as skin irritation or toxicity. It is essential to handle such compounds with caution and follow appropriate safety protocols. Future Research DirectionsFurther studies are needed to fully elucidate the interactions of methyl[(3-methylphenyl)methyl][2-(pyridin-2-yl)ethyl]amine with biological targets and its implications for drug development. Investigating its pharmacokinetics, pharmacodynamics, and potential therapeutic applications will be crucial for advancing its use in medicinal chemistry. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | METHYL[(3-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE | ||||||||||||
Molecular Formula | C16H20N2 | ||||||||||||
Molecular Weight | 240.34 g/mol | ||||||||||||
IUPAC Name | N-methyl-N-[(3-methylphenyl)methyl]-2-pyridin-2-ylethanamine | ||||||||||||
Standard InChI | InChI=1S/C16H20N2/c1-14-6-5-7-15(12-14)13-18(2)11-9-16-8-3-4-10-17-16/h3-8,10,12H,9,11,13H2,1-2H3 | ||||||||||||
Standard InChIKey | DRXCKFKJCBLSLA-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2 | ||||||||||||
Canonical SMILES | CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2 | ||||||||||||
PubChem Compound | 768370 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume